Therapeutic Index Advantage of 2-Deoxy-5-(methylamino)uridine Over Idoxuridine (IDU) Against HSV-1
In a direct head-to-head comparison using the McIntyre strain of herpes simplex virus type 1, 5-methylamino-2′-deoxyuridine (MADU) demonstrated a greater than 4-fold improvement in therapeutic index over the clinical standard 5-iodo-2′-deoxyuridine (IDU) [1]. The minimum fully effective antiviral concentration of MADU was 5 µg·mL⁻¹, compared with 20 µg·mL⁻¹ for IDU in the same assay system [1]. Cytotoxicity assessment revealed that MADU remained non-toxic at concentrations exceeding 2,500 µg·mL⁻¹, whereas IDU exhibited cytotoxicity at approximately 2,500 µg·mL⁻¹ [1]. The calculated therapeutic index (cytotoxic concentration / effective concentration) exceeded 512 for MADU versus 128 for IDU [1].
| Evidence Dimension | Therapeutic index (cytotoxic threshold / minimum effective antiviral concentration) |
|---|---|
| Target Compound Data | Therapeutic index >512 (MIC 5 µg·mL⁻¹; cytotoxicity >2,500 µg·mL⁻¹) |
| Comparator Or Baseline | Idoxuridine (IDU, 5-iodo-2′-deoxyuridine): Therapeutic index 128 (MIC 20 µg·mL⁻¹; cytotoxicity ≈2,500 µg·mL⁻¹) |
| Quantified Difference | >4-fold higher therapeutic index for MADU; 4-fold lower minimum effective concentration (5 vs. 20 µg·mL⁻¹); substantially higher tolerated cytotoxic threshold (>2,500 vs. ≈2,500 µg·mL⁻¹) |
| Conditions | HSV-1 McIntyre strain; in vitro cell culture antiviral assay; cytotoxicity measured in uninfected host cells (Merck & Co. patent, Example 6) |
Why This Matters
A >4-fold higher therapeutic index directly translates to a wider safety margin, making MADU a superior candidate for topical ophthalmic formulations where corneal toxicity is the dose-limiting factor.
- [1] Shen, T. Y. (Merck & Co., Inc.). Method of Treating Herpes Simplex Infections with 5-Methylamino-2′-Deoxyuridine, and Compositions Therefor. US Patent 3,322,627. Example 6 (columns describing comparative antiviral and cytotoxicity data). Filed Sept. 3, 1964, issued May 30, 1967. View Source
